4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
Overview
Description
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline, also known as OP4, is an organic compound with the molecular formula C13H19N3O. It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The InChI code for 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is 1S/C13H19N3O/c14-11-1-3-12(4-2-11)15-5-7-16(8-6-15)13-9-17-10-13/h1-4,13H,5-10,14H2 . This indicates that the molecule consists of an aniline group (C6H5NH2) substituted at the para position with a piperazine ring, which is further substituted at one nitrogen with an oxetane ring.Physical And Chemical Properties Analysis
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is a yellow to brown solid . It has a molecular weight of 233.31 g/mol . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Reactivity
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline and its derivatives have been extensively studied for their synthesis and chemical reactivity. Researchers have explored various methods for synthesizing derivatives of this compound, focusing on different substitutions and modifications to enhance specific properties. For instance, the synthesis of 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives via a multi-step reaction process involving bromination, cyclization, N-alkylation, and reduction highlights the compound's adaptability in synthetic chemistry (Yang Qi-don, 2015). Additionally, the reactivity of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride with amines, including aniline and piperidine, to form sulfonamides without disrupting the benzoxazine moiety, demonstrates its potential in forming complex molecular structures (A. Tarasov et al., 2002).
Pharmacological Potential
Compounds derived from 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline have been explored for their pharmacological potential. For instance, a study on quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which incorporate piperazines and anilines, revealed their potential as hypoxic-cytotoxic agents, suggesting applications in cancer therapy (M. Ortega et al., 2000). Moreover, research on novel s-triazine derivatives that incorporate pyrazole, piperidine, and aniline moieties has provided insights into their molecular structures, intermolecular interactions, and electronic properties, indicating their relevance in medicinal chemistry (Ihab Shawish et al., 2021).
Insecticidal Applications
The synthesis of novel piperazine derivatives for potential use as insecticides illustrates the compound's utility in agricultural chemistry. A study described the design of 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives based on serotonin receptor ligands, which displayed selective insecticidal bioactivities against specific pests (Yan Shen et al., 2013).
Molecular Structure Analysis
Investigations into the molecular structures of compounds related to 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline have been conducted, with studies using techniques like X-ray crystallography and DFT calculations. For example, research on the molecular structure of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provides valuable information about their molecular packing and interactions, contributing to our understanding of their potential applications (Ihab Shawish et al., 2021).
Safety And Hazards
The safety information available indicates that 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-[4-(oxetan-3-yl)piperazin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-1-3-12(4-2-11)15-5-7-16(8-6-15)13-9-17-10-13/h1-4,13H,5-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMYDEYAHKTAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline | |
CAS RN |
1395030-33-7 | |
Record name | 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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